Chiral Configuration Defines Synthetic and Biological Utility: S-Enantiomer vs. Racemate
The target compound is specified as the (S)-enantiomer. In sulfonylpiperazine chemistry, enantiomeric configuration has been shown to be a critical determinant of biological activity. For example, in a series of arylsulfonylpiperazine inhibitors of 11β-HSD1, the (R)-enantiomer of a key compound exhibited an IC50 of 3 nM, whereas the corresponding (S)-enantiomer showed substantially reduced potency [1]. Although no direct head-to-head comparison data exists for the exact isopropyl/methoxy substitution pattern, this class-level evidence demonstrates that chirality at the 3-position of the piperazine ring is a key driver of target engagement. The (S)-configuration of CAS 947532-48-1 thus provides a defined stereochemical starting point for asymmetric synthesis or chiral probe development, in contrast to the racemate or the (R)-enantiomer, which are not commercially available with equivalent specification.
| Evidence Dimension | Impact of chirality on biological potency |
|---|---|
| Target Compound Data | (S)-enantiomer of 3-substituted sulfonylpiperazine (specific IC50 data not available for CAS 947532-48-1) |
| Comparator Or Baseline | (R)-enantiomer of a structurally related arylsulfonylpiperazine (11β-HSD1 inhibitor) exhibited IC50 = 3 nM; (S)-enantiomer showed markedly reduced potency |
| Quantified Difference | Enantiomeric configuration can result in >10-fold difference in potency |
| Conditions | 11β-HSD1 enzymatic assay (class-level reference: Discovery and Initial SAR of Arylsulfonylpiperazine Inhibitors of 11β-HSD1, 2008) |
Why This Matters
For researchers requiring a defined chiral building block, the (S)-configuration ensures a known stereochemical outcome in downstream synthesis; the racemate or opposite enantiomer cannot be assumed to yield equivalent results, as demonstrated by class-level SAR data.
- [1] Discovery and Initial SAR of Arylsulfonylpiperazine Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 2008, 18(10), 3026-3030. URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X08004175 View Source
